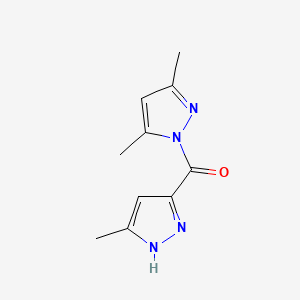

3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole

Descripción

3,5-Dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole is a pyrazole-based compound featuring a 3,5-dimethyl-substituted pyrazole core linked to a 3-methylpyrazole moiety via a carbonyl group. This structure combines two pyrazole units, which are known for their versatility in medicinal chemistry, agrochemicals, and materials science.

Propiedades

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-5-9(12-11-6)10(15)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFEUHLMJUTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Carbonyl Group

The carbonyl moiety undergoes nucleophilic substitution reactions, particularly with amines and hydrazines. This reactivity is critical for generating derivatives with modified biological or material properties.

Example Reaction with Hydrazines

Reaction with hydrazine derivatives (e.g., phenylhydrazine) leads to the formation of hydrazide-linked pyrazole hybrids:

-

Conditions : Ethanol, reflux (5–8 h), catalytic acid (e.g., HCl) .

-

Yield : 52–83% (dependent on substituent electronic effects) .

Mechanistic Insights :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the hydrazine nitrogen forms a tetrahedral intermediate, followed by dehydration .

Electrophilic Aromatic Substitution on Pyrazole Rings

The electron-rich pyrazole rings undergo regioselective electrophilic substitution. Methyl groups at positions 3 and 5 direct incoming electrophiles to the 4-position of the pyrazole ring.

Nitration Reaction

Nitration introduces a nitro group at the 4-position of the pyrazole ring:

-

Conditions : Mixed acid (HNO₃/H₂SO₄), 0–5°C, 2–4 h.

-

Regioselectivity : Governed by the electron-donating methyl groups .

Halogenation

Bromination or chlorination occurs at the 4-position:

Cycloaddition Reactions

The carbonyl group and pyrazole rings participate in 1,3-dipolar cycloadditions with diazo compounds or alkynes.

Example with Ethyl Diazoacetate

Reaction with ethyl diazoacetate forms pyrazolo-pyrimidine hybrids:

Reduction Reactions

The carbonyl group can be reduced to a methylene group or alcohol, depending on the reagent.

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.

-

Yield : 75–90%.

Sodium Borohydride Reduction

Selective reduction to the secondary alcohol:

Condensation with Active Methylene Compounds

The carbonyl group reacts with active methylene compounds (e.g., malononitrile) to form Knoevenagel adducts:

Hydrolysis Reactions

The carbonyl group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or medicinal applications:

Mechanistic and Electronic Considerations

-

Tautomerism : The pyrazole rings exhibit tautomerism, influencing reactivity. The 5-tautomer is often more reactive in cyclization reactions .

-

Electronic Effects : Electron-donating methyl groups enhance nucleophilicity at the 4-position, directing electrophiles to this site .

-

Steric Effects : Bulky substituents on the pyrazole rings can hinder reactions at the 1-position .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole, in anticancer therapies. A review of multicomponent reactions (MCRs) for synthesizing biologically active pyrazoles indicates that these compounds exhibit notable anticancer properties. For instance, a study found that derivatives synthesized through MCRs displayed up to 23% efficacy against various cancer cell lines .

Antimicrobial Properties

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin |

| Escherichia coli | 12 | Ciprofloxacin |

Optical Applications

The incorporation of pyrazole derivatives into materials science has led to the development of novel optical materials. A recent study identified pyrazolo[1,5-a]pyrimidines as potential fluorophores due to their unique photophysical properties. These materials can serve as lipid droplet biomarkers in cellular imaging, particularly in cancer research .

Synthesis Techniques

The synthesis of this compound typically employs multicomponent reactions (MCRs), which are favored for their efficiency and environmental benefits. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, leading to high yields and reduced waste .

Example Synthesis Pathway

A typical synthesis pathway involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions, yielding high purity products with minimal by-products.

Case Study 1: Anticancer Activity Evaluation

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results demonstrated that modifications to the pyrazole structure significantly influenced its efficacy.

Case Study 2: Antimicrobial Screening

A systematic screening of synthesized pyrazoles against common bacterial strains revealed that certain structural modifications enhanced antimicrobial potency. The most effective derivatives showed inhibition rates comparable to existing antibiotics.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound’s pyrazole backbone is shared with several derivatives, but substituent variations significantly influence properties and applications:

(a) 1-[3,5-Dimethyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl]Ethan-1-One

- Structure : Features a 4-nitrophenyl group and acetyl substitution at the pyrazole core.

- Application : Serves as a precursor for synthesizing 1,3,4-thiadiazole derivatives with antimicrobial activity against E. coli, B. mycoisdes, and C. albicans .

(b) 3,5-Dimethyl-1-(3-Neopentylphenyl)-1H-Pyrazole (7gi)

- Structure : Neopentylphenyl substituent at the N1 position.

- Synthesis : Prepared via ruthenium-catalyzed C–H alkylation (32% yield), highlighting challenges in steric hindrance due to bulky substituents .

- Comparison : The neopentyl group may reduce solubility compared to the target compound’s smaller 3-methylpyrazole-carbonyl substituent.

(c) 3,5-Dimethyl-1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole

- Structure : Incorporates a boronate ester for Suzuki-Miyaura coupling.

- Physical Property : Melting point 110–112°C; the boronate group enables cross-coupling applications, unlike the target compound .

(d) N-Aryl-5(3)-Phenyl-4-(3,5-Diphenyl-1-Pyrazolyl)-3(5)-PyrazoleAmines

- Structure : Diphenylpyrazole units with aryl amine substituents.

Actividad Biológica

3,5-Dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₆H₁₇N₅O₃S

- Molecular Weight : 359.41 g/mol

This structure allows for interactions with various biological targets, which is crucial for its therapeutic potential.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines:

- In vitro Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against several cancer types, including breast (MDA-MB-231), lung (A549), and colorectal cancers. For instance, compounds similar to this compound showed IC₅₀ values as low as 26 µM against A549 cells .

| Cell Line | Compound Type | IC₅₀ Value (µM) |

|---|---|---|

| MDA-MB-231 | 3,5-dimethyl derivatives | ~3.79 |

| A549 | Ethyl derivatives | 26 |

| HepG2 | Novel pyrazole derivatives | ~49.85 |

Anti-inflammatory Effects

The pyrazole scaffold has also been associated with anti-inflammatory properties. Compounds derived from this structure have been tested for their ability to reduce inflammation in animal models:

- Mechanism of Action : It is suggested that these compounds may inhibit cyclooxygenase enzymes (COX) and other inflammatory mediators, leading to reduced edema and pain response .

Other Biological Activities

Apart from anticancer and anti-inflammatory activities, pyrazoles have been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .

Study 1: Antitumor Activity

A study conducted by Wei et al. synthesized several pyrazole derivatives and evaluated their antitumor activity against various cell lines. The most potent compound displayed significant growth inhibition in A549 cells with an IC₅₀ value of 26 µM, showcasing the potential of these compounds in cancer therapy .

Study 2: Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory effects, compounds similar to this compound were tested in carrageenan-induced edema models. Results indicated a comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Q & A

Q. How is the crystal structure of 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D molecular structure. For pyrazole derivatives, crystals are grown via slow evaporation of solvent-saturated solutions. The structure is analyzed using software like SHELX or Olex2 to refine bond lengths, angles, and torsion angles. For example, SC-XRD confirmed the planar geometry of the pyrazole ring and the carbonyl group's orientation in related compounds .

Table 1: Key crystallographic parameters (hypothetical example based on ):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (C=O) | 1.221 Å |

| Dihedral angle | 8.5° |

Q. What synthetic methods are optimized for producing high-purity samples of this compound?

Methodological Answer: Multi-step synthesis involving acyl chloride intermediates and nucleophilic substitution is commonly employed. For instance:

- Step 1: React 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.

- Step 2: Couple with 3,5-dimethyl-1H-pyrazole under anhydrous conditions (e.g., DCM, triethylamine). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. Which spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

- 1H/13C NMR : Peaks at δ 2.1–2.5 ppm (methyl groups) and δ 6.8–7.2 ppm (pyrazole protons). Carbonyl carbons appear at ~160–170 ppm.

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 3100–2900 cm⁻¹ (C-H in methyl groups).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 261.12 for C₁₁H₁₂N₄O) .

Q. How can researchers assess physicochemical properties like solubility and thermal stability?

Methodological Answer:

- Solubility : Test in solvents (DMSO, ethanol, water) via gravimetric analysis or HPLC.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition temperatures. For example, related pyrazoles show stability up to 150°C .

Q. What are common impurities during synthesis, and how are they detected?

Methodological Answer:

- Impurities : Unreacted starting materials (e.g., 3-methylpyrazole) or byproducts from incomplete coupling.

- Detection : HPLC with UV detection (λ = 254 nm) or LC-MS. Retention times and mass spectra distinguish impurities .

Advanced Research Questions

Q. How is the compound’s in vitro bioactivity (e.g., cytotoxicity) evaluated?

Methodological Answer:

Q. What computational approaches predict the compound’s biological targets?

Methodological Answer:

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

Q. What is the role of methyl and carbonyl substituents in modulating bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability. The carbonyl group enables hydrogen bonding with target proteins (e.g., enzyme active sites).

- Comparative Studies : Synthesize analogs (e.g., 3-ethyl vs. 3-methyl) and test IC₅₀ shifts .

Q. What strategies enable selective functionalization of the pyrazole core?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.